

# synthesis and chemical properties of dextropropoxyphene

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An In-depth Technical Guide to the Synthesis and Chemical Properties of Dextropropoxyphene

## Introduction

Dextropropoxyphene is a synthetic opioid analgesic that is structurally related to methadone.[1] [2] Patented in 1955 and previously manufactured by Eli Lilly and Company, it was developed for the treatment of mild to moderate pain.[3] The analgesic effects of the drug are attributed solely to the dextro-isomer, dextropropoxyphene, while the levo-isomer is noted for its antitussive effects.[1][4][5] It functions primarily as a  $\mu$ -opioid receptor agonist and also exhibits local anesthetic and cough suppressant properties.[3][6][7] Due to significant concerns regarding cardiac arrhythmias and the risk of fatal overdose, dextropropoxyphene has been withdrawn from the market in both Europe and the United States.[3][4][7] This guide provides a detailed overview of its chemical synthesis, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals.

## Chemical Synthesis

The synthesis of dextropropoxyphene is a multi-step process, primarily involving the creation of a key carbinol precursor, followed by an acylation reaction. The most common precursor is  $\alpha$ -d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol, also known as d-oxyphene.[8]

## Experimental Protocols

Protocol 1: Synthesis of d-oxyphene (Precursor)

This synthesis involves a Grignard reaction.<sup>[9]</sup><sup>[10]</sup>

- **Preparation of Amino Ketone:** The synthesis begins with the preparation of  $\beta$ -dimethylaminobutyrophenone through the addition of dimethylamine to phenylpropenyl ketone.<sup>[10]</sup>
- **Grignard Reaction:** The resulting amino ketone undergoes a Grignard reaction with benzylmagnesium chloride. This reaction yields the amino, hydrochloride-carbinols, primarily the  $\alpha$ - and  $\beta$ - isomers of 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol hydrochloride (d-oxyphene).<sup>[9]</sup><sup>[10]</sup>
- **Stereoisomer Resolution:** The racemic mixture is resolved, often using dibenzoyl(-)-tartaric acid, to isolate the desired (-)-isomer of  $\beta$ -dimethylamino- $\alpha$ -methylpropiofenone, which is then used to produce the (+) or (d) isomer of the final carbinol precursor.<sup>[8]</sup><sup>[10]</sup>

#### Protocol 2: Acylation of d-oxyphene to Dextropropoxyphene

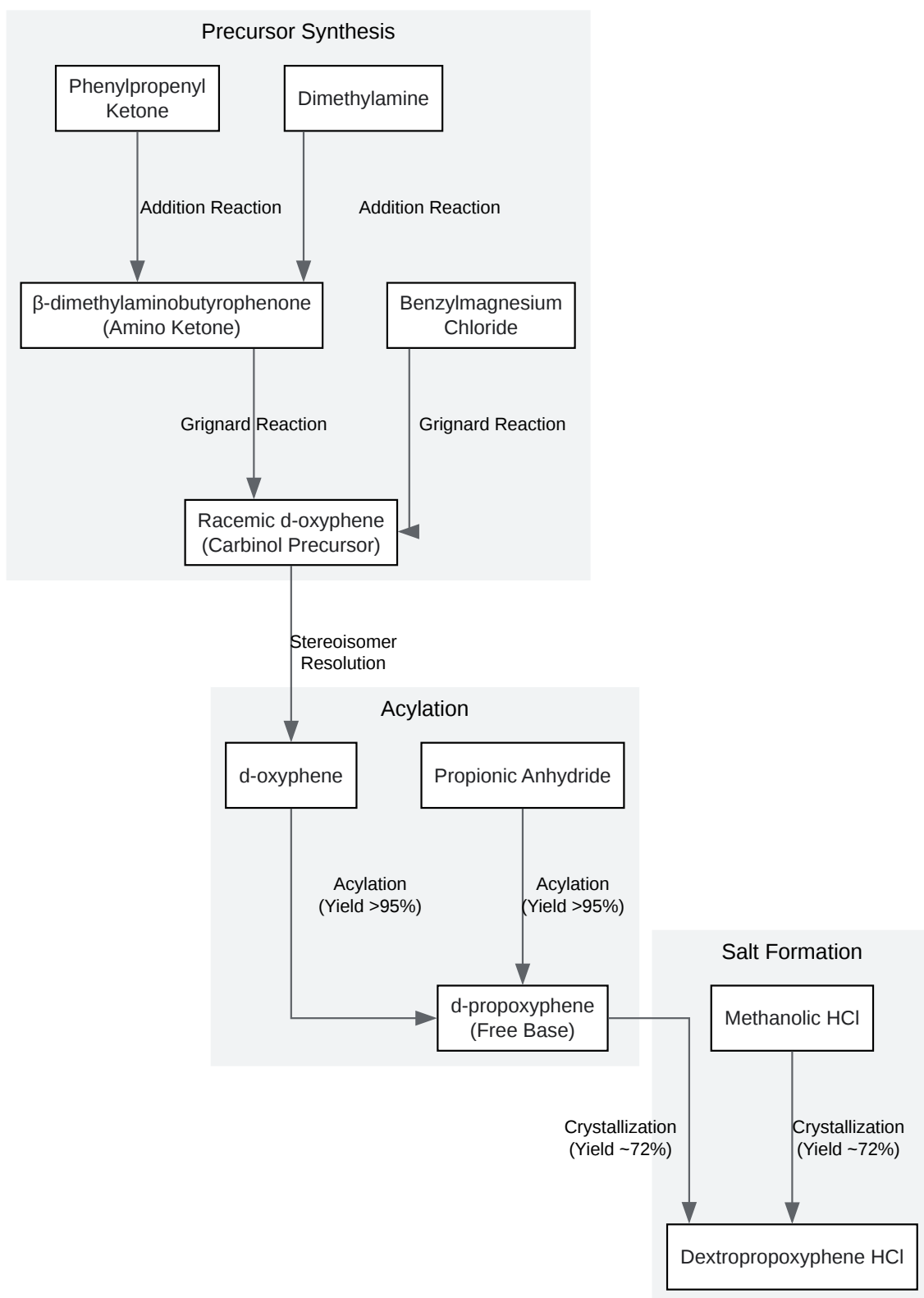
Two primary methods for the acylation of d-oxyphene are documented: reaction with propionic anhydride and reaction with propionyl chloride.

- **Method A: Acylation with Propionic Anhydride**<sup>[10]</sup><sup>[11]</sup>
  - To a 5-liter flask equipped with a stirrer, nitrogen feed, thermometer, and heating mantle, add 2.0 kg (7.06 moles) of d-oxyphene.
  - Add 2.0 L (15.6 moles) of propionic anhydride with stirring and heating.<sup>[11]</sup>
  - Raise the temperature to 75-80°C over 35 minutes and maintain it at no more than 81°C for four hours.<sup>[11]</sup>
  - Cool the mixture to room temperature.
  - Add the reaction mixture dropwise to 10.0 L of deionized water over 30 minutes.
  - Raise the pH to approximately 8.8 by adding ammonium hydroxide to precipitate the free base (d-propoxyphene).<sup>[10]</sup>

- The precipitate is then chilled, filtered, and dried. This method can achieve yields exceeding 95%.[\[10\]](#)[\[12\]](#)
- Method B: Acylation with Propionyl Chloride and Thionyl Chloride[\[8\]](#)
  - React d-oxyphenone with propionyl chloride in a suitable solvent, such as dichloromethane. [\[8\]](#)
  - Add thionyl chloride to the mixture and stir for approximately one hour.[\[8\]](#)
  - Remove the solvent and other volatile components by vacuum distillation, leaving a heavy oil.
  - Add ethyl acetate to the oil and stir for two hours to induce the precipitation of a fine white solid.
  - Collect the solid product ( $\alpha$ -d propoxyphenone) by vacuum filtration, wash thoroughly with ethyl acetate, and dry. This process has reported yields of 76%.[\[8\]](#)

#### Protocol 3: Conversion to Hydrochloride Salt[\[10\]](#)[\[11\]](#)

- Dissolve 100 g of the prepared d-propoxyphenone free base in 481 mL of ethyl acetate.[\[10\]](#)[\[11\]](#)
- Add 26.0 mL of methanolic HCl (11.7 M).[\[10\]](#)[\[11\]](#)
- Warm the mixture to 30-40°C to facilitate slow crystallization.[\[10\]](#)[\[11\]](#)
- Cool the mixture to below 5°C and filter the crystals.
- Wash the crystals with cold ethyl acetate. The reported yield for this step is 72%.[\[10\]](#)[\[11\]](#)



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*Caption: General workflow for the synthesis of Dextropropoxyphene HCl.*

## Chemical Properties

The chemical and physical properties of dextropropoxyphene and its commonly used hydrochloride salt are summarized below.

## Data Presentation

Table 1: Physicochemical Properties of Dextropropoxyphene and Dextropropoxyphene HCl

Property	Dextropropoxyphene	Dextropropoxyphene HCl	Reference(s)
Molecular Formula	C <sub>22</sub> H <sub>29</sub> NO <sub>2</sub>	C <sub>22</sub> H <sub>30</sub> ClNO <sub>2</sub>	[2][5][13]
Molecular Weight	339.5 g/mol	375.9 g/mol	[2][5][13]
Appearance	White crystalline powder	White crystalline powder	[14][15][16]
Taste	Bitter	Bitter	[14][15]
Melting Point	75-76 °C	-	[13][17]
Solubility	4.19e-03 g/L in water	Freely soluble in water, soluble in alcohol	[13][14][16]
pKa	6.3 (in 50% aq EtOH)	-	[17]
LogP	4.4	-	[13]
Topological Polar Surface Area	29.5 Å <sup>2</sup>	29.5 Å <sup>2</sup>	[5][13]

Table 2: Pharmacokinetic Properties of Dextropropoxyphene

Parameter	Value	Reference(s)
Bioavailability	~40% (Oral)	[6]
Time to Peak Concentration (Tmax)	2 to 2.5 hours	[18]
Peak Plasma Concentration (Cmax)	0.05 to 0.1 µg/mL	[18]
Volume of Distribution (Vd)	12-26 L/kg	[18]
Metabolism	Hepatic, primarily via CYP3A4-mediated N-demethylation to norpropoxyphene.	[1][4][6][18][19]
Elimination Half-Life	6-12 hours	[1][6][16]
Metabolite Half-Life (norpropoxyphene)	30-36 hours	[6][16][19]
Excretion	Primarily renal (urine)	[1][6][19]

## Mechanism of Action

Dextropropoxyphene exerts its analgesic effect by acting as a weak agonist at  $\mu$ -opioid receptors within the central nervous system (CNS).[6][7][18] Its binding affinity is highest for the  $\mu$ -opioid receptor compared to  $\delta$ - and  $\kappa$ -opioid receptors.[18] The activation of these G-protein coupled receptors initiates a cascade of intracellular events.

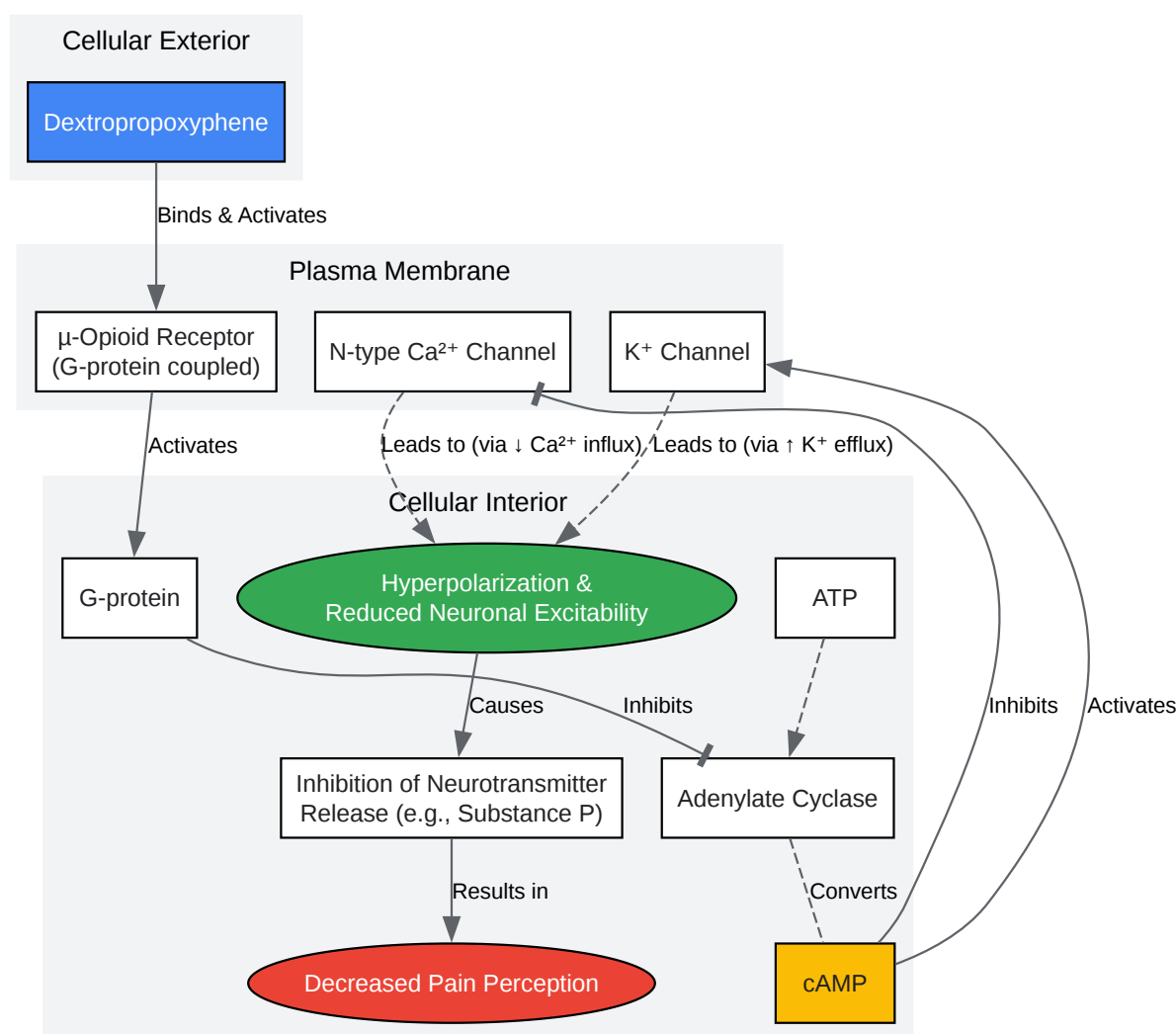
The binding of dextropropoxyphene stimulates the exchange of Guanosine Triphosphate (GTP) for Guanosine Diphosphate (GDP) on the G-protein complex.[1][9] This leads to the inhibition of the effector enzyme adenylate cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4][7][9]

This reduction in cAMP has two main consequences:

- Closure of N-type voltage-operated calcium channels, which reduces calcium ion influx.[4][7]

- Opening of calcium-dependent inwardly rectifying potassium channels, which increases potassium ion conductance.[4][7]

The combined effect of these ion channel modulations is a hyperpolarization of the neuronal membrane, which reduces neuronal excitability.[4][7][9] This ultimately inhibits the release of nociceptive neurotransmitters, including Substance P, GABA, dopamine, acetylcholine, and noradrenaline, thereby decreasing the perception of pain.[1][4][9]



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*Caption: Signaling pathway for Dextropropoxyphene's analgesic action.*

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